molecular formula C13H19NO2 B15316447 Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate CAS No. 502842-23-1

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

Cat. No.: B15316447
CAS No.: 502842-23-1
M. Wt: 221.29 g/mol
InChI Key: OJDPWOSNNYSJOA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate: is an organic compound with the molecular formula C13H19NO2 It is an ester derivative of propanoic acid, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate typically involves the esterification of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in various chemical reactions, facilitating the compound’s biological activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-dichlorophenyl)propanoate
  • Ethyl 3-amino-3-(2,5-dimethoxyphenyl)propanoate

Comparison: Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from its analogs, such as Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate, which has fluorine atoms that can significantly alter the compound’s reactivity and biological activity. Similarly, the presence of different substituents in other analogs can lead to variations in their chemical and physical properties, making this compound a valuable compound for specific applications.

Biological Activity

Ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H17N1O2C_{13}H_{17}N_{1}O_{2} and a molecular weight of approximately 219.28 g/mol. The structure features a propanoate backbone with an amino group and a dimethyl-substituted phenyl ring, which enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several key interactions:

  • Amino Group : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor binding.
  • Phenyl Ring Substitution : The 2,5-dimethyl substitution on the phenyl ring may enhance lipophilicity, improving the compound's bioavailability and interaction with cellular targets.

These interactions suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the 2,5-dimethylphenyl scaffold have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

CompoundTarget OrganismActivity
2,5-Dimethylphenyl DerivativeMRSAInhibitory
2,5-Dimethylphenyl DerivativeCandida aurisSuperior to fluconazole

Enzymatic Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM).

Cellular Interaction Studies

Cellular assays have indicated that this compound can modulate pathways associated with cancer progression. For example, it has been shown to downregulate oncogenes while upregulating tumor suppressor genes in cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM) .
  • Cellular Interaction Studies : Interaction studies using cell lines have shown that the compound can modulate cellular pathways associated with cancer progression. For instance, it downregulated certain oncogenes while upregulating tumor suppressor genes .
  • Screening for Biological Activity : High-throughput screening assays have been employed to evaluate the compound's effects on various biological systems. Notably, its impact on the Type III secretion system in pathogenic bacteria indicates potential applications in antimicrobial therapy .

Properties

CAS No.

502842-23-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-amino-3-(2,5-dimethylphenyl)propanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)8-12(14)11-7-9(2)5-6-10(11)3/h5-7,12H,4,8,14H2,1-3H3

InChI Key

OJDPWOSNNYSJOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)C)N

Origin of Product

United States

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